1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine
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Overview
Description
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine is a compound belonging to the isoxazole family, which is a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach is the metal-free synthesis using phenyliodine bis(trifluoroacetate) as a reagent .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-catalyzed reactions, such as Cu(I) or Ru(II) catalysis for (3 + 2) cycloaddition reactions. due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The tert-butyl and N-methylmethanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 40°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoxazole compounds .
Scientific Research Applications
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine involves its interaction with molecular targets such as FLT3 kinase. The compound inhibits the phosphorylation of FLT3, leading to the induction of apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of acute myeloid leukemia .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: Another isoxazole derivative with FLT3 inhibitory activity.
5-amino-3-(tert-butyl)isoxazole: A related compound with similar structural features.
Uniqueness
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FLT3 kinase and induce apoptosis in cancer cells sets it apart from other isoxazole derivatives .
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-5-7(6-10-4)11-12-8/h5,10H,6H2,1-4H3 |
InChI Key |
UKFXUCIEOMAJPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CNC |
Origin of Product |
United States |
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